1-Fluoro-3-(nitromethyl)benzene
Description
Contextualization of Halogenated and Nitroaromatic Compounds in Advanced Chemical Research
Halogenated aromatic compounds are pivotal in a multitude of synthetic transformations, most notably in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The nature of the halogen atom influences the reactivity of the aromatic ring, with fluoroarenes exhibiting unique properties due to the high electronegativity and small size of fluorine.
Nitroaromatic compounds are not only important intermediates for the synthesis of anilines via reduction but also play a crucial role in activating the aromatic ring for nucleophilic aromatic substitution. beilstein-journals.org The strong electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles, enabling the construction of highly substituted aromatic systems. beilstein-journals.org The presence of both a halogen and a nitro group on the same aromatic ring, as seen in analogs like 1-fluoro-3-nitrobenzene, creates a molecule with a rich and varied reaction chemistry. nih.gov
Significance of Fluorine and Nitromethyl Moieties in Aromatic Systems for Synthetic Utility
The incorporation of fluorine into organic molecules can have profound effects on their biological and chemical properties. nih.govnist.govquora.comnist.govnist.gov In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. nist.govquora.comnist.govnist.gov From a synthetic standpoint, the fluorine atom can direct the regioselectivity of further electrophilic aromatic substitutions and can itself be a site for nucleophilic attack under certain conditions.
The nitromethyl group (-CH2NO2) is a versatile functional group in organic synthesis. The acidic nature of the protons on the carbon adjacent to the nitro group allows for the formation of a nitronate anion, which is a potent nucleophile for carbon-carbon bond formation. bldpharm.com This reactivity is famously harnessed in the Henry (or nitro-aldol) reaction, where a nitroalkane reacts with an aldehyde or ketone to form a β-nitro alcohol. These products can be further transformed into a variety of other functional groups, including amino alcohols, α-nitro ketones, and nitroalkenes, making the nitromethyl group a valuable synthon.
Structural Framework of 1-Fluoro-3-(nitromethyl)benzene: A Case Study in Substituted Benzene (B151609) Chemistry
The structure of this compound features a benzene ring substituted with a fluorine atom and a nitromethyl group at the 1 and 3 positions, respectively. This meta-substitution pattern dictates the electronic and steric environment of the aromatic ring. Both the fluorine atom and the nitromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The directing effects of these substituents would channel incoming electrophiles primarily to the 4- and 6-positions, and to a lesser extent, the 2-position.
The interplay between the inductive effect of the fluorine atom and the combined inductive and resonance effects of the nitromethyl group creates a unique electronic landscape on the aromatic ring. Understanding this interplay is crucial for predicting the reactivity of the molecule in various chemical transformations.
Below is a table summarizing some of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C7H6FNO2 | quora.com |
| Molecular Weight | 155.13 g/mol | nist.gov |
| CAS Number | 85896-96-4 | quora.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-(nitromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGZYQFCDHVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 1 Fluoro 3 Nitromethyl Benzene and Analogous Structures
Strategic Considerations for Precursor Selection and Functional Group Introduction
The successful synthesis of 1-fluoro-3-(nitromethyl)benzene is fundamentally dependent on a well-designed synthetic route that considers the directing effects of substituents on the aromatic ring.
The synthesis often commences with a readily available mono- or di-substituted benzene (B151609) derivative. The initial substituent plays a crucial role in directing the subsequent functionalization steps. For instance, starting with a meta-directing group can facilitate the introduction of a second substituent at the desired position. Conversely, an ortho-, para-directing group might require a more complex strategy, potentially involving blocking groups or a change in the directing nature of the initial group through chemical modification. masterorganicchemistry.comlibretexts.org
A plausible retrosynthetic analysis for this compound might involve disconnecting the nitromethyl group, suggesting a precursor like 1-fluoro-3-methylbenzene (m-fluorotoluene) which could then be subjected to nitration at the benzylic position. Alternatively, one could envision starting with a precursor where the nitro group is already in place, such as m-nitrotoluene, and then introducing the fluorine atom. However, direct fluorination of such a precursor can be challenging and may lead to a mixture of products.
The order of substituent introduction is paramount. For example, to synthesize a polysubstituted benzene like 4-bromo-2-nitrotoluene, one might start with toluene (B28343), perform bromination to get a mixture of ortho- and para-bromotoluene, separate the para isomer, and then perform nitration which would be directed ortho to the activating methyl group. libretexts.org This highlights the necessity of considering the electronic properties of each substituent and how they influence the regioselectivity of subsequent reactions.
The introduction of a nitromethyl group onto an aromatic ring is not a single-step process and typically involves the nitration of a pre-existing methyl group on the benzene ring. This benzylic nitration can be achieved using various nitrating agents under specific reaction conditions.
Alternatively, a two-step process can be employed. First, a halomethyl group, such as a bromomethyl or chloromethyl group, is introduced onto the aromatic ring via halomethylation of the corresponding toluene derivative. This is then followed by a nucleophilic substitution reaction with a nitrite (B80452) salt, such as sodium nitrite, to yield the desired nitromethyl-substituted aromatic compound.
Another approach involves the reduction of a nitro group to an amine, which can then be converted to a diazonium salt. Subsequent reactions can lead to the introduction of various functional groups, although this is a more indirect route for installing a nitromethyl group. masterorganicchemistry.com
Advanced Synthetic Approaches: Reaction Design and Optimization
Modern organic synthesis offers a variety of powerful tools for the construction of complex aromatic molecules. The following sections explore some of these advanced methods in the context of synthesizing fluoro- and nitro-substituted benzene derivatives.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto a benzene ring. byjus.commasterorganicchemistry.com In the synthesis of fluoroaromatics, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are frequently employed. libretexts.orgquora.comnumberanalytics.com
Fluorine itself is an ortho-, para-directing group, albeit a deactivating one. acs.orglibretexts.org This means that in an electrophilic substitution reaction on fluorobenzene (B45895), the incoming electrophile will preferentially add to the positions ortho and para to the fluorine atom. acs.org For example, the nitration of fluorobenzene would yield a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene. To achieve a meta-substitution pattern as in 1-fluoro-3-nitrobenzene, one would typically start with nitrobenzene (B124822) (a meta-director) and then introduce the fluorine atom. nist.govnist.gov
The reactivity of fluorobenzene in EAS is somewhat anomalous compared to other halobenzenes. While all halogens are deactivating, fluorobenzene is significantly more reactive than chloro-, bromo-, or iodobenzene. acs.org This is attributed to the strong +M (mesomeric) effect of fluorine, which partially offsets its strong -I (inductive) effect.
| Reaction | Reagents | Product(s) |
| Nitration of Benzene | HNO₃, H₂SO₄ | Nitrobenzene |
| Halogenation of Benzene | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromobenzene or Chlorobenzene |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylbenzene |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylbenzene |
This table provides examples of common electrophilic aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAAr) is another powerful tool, particularly for the synthesis of highly substituted aromatic compounds. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring. acs.orgstackexchange.comvaia.com The fluorine atom is an excellent leaving group in SNAAr reactions, especially when activated by an ortho or para nitro group. acs.orgvaia.comresearchgate.net
For instance, p-fluoronitrobenzene is more reactive towards nucleophiles than p-chloronitrobenzene, which highlights the importance of the leaving group's ability to depart. vaia.com The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. stackexchange.com The presence of electron-withdrawing groups helps to stabilize this intermediate, thereby accelerating the reaction. acs.orgstackexchange.com
In the context of synthesizing compounds like this compound, SNAAr could be envisioned as a method to introduce the fluorine atom onto a precursor already containing a nitro group or a precursor to the nitromethyl group. For example, reacting 1-chloro-3-nitrobenzene (B92001) with a fluoride (B91410) source could potentially yield 1-fluoro-3-nitrobenzene. google.com
| Reactant | Nucleophile | Product |
| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate researchgate.net |
| 4-Fluoronitrobenzene | Polyvinylamine | 4-Nitrophenyl-functionalized polyvinylamine acs.org |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various nucleophiles | Substituted (pentafluorosulfanyl)benzenes nih.govnih.gov |
This table illustrates examples of nucleophilic aromatic substitution reactions on fluoronitrobenzene derivatives.
Direct fluorination of aromatic compounds offers a straightforward route to fluoroaromatics, but it can be challenging to control due to the high reactivity of many fluorinating agents. researchgate.netrsc.org Electrophilic fluorinating reagents, such as those of the N-F class (e.g., Selectfluor™), have become increasingly popular as they offer milder and more selective methods for introducing fluorine. researchgate.netrsc.orgwikipedia.org These reagents can be used for the direct fluorination of a variety of aromatic compounds. researchgate.net
Another important strategy is fluorine exchange, often referred to as the Halex process. This involves the reaction of an aryl chloride or bromide with a fluoride salt, such as potassium fluoride, to produce the corresponding aryl fluoride. google.com This method is particularly useful for the industrial-scale production of fluoroaromatics. The efficiency of the Halex reaction can be influenced by the solvent, catalyst, and the nature of the substituents on the aromatic ring. For example, the presence of electron-withdrawing groups can facilitate the exchange. google.com
Radical fluorination has also emerged as a complementary approach, allowing for the fluorination of C-H bonds under different conditions than traditional electrophilic or nucleophilic methods. wikipedia.org
| Method | Reagent(s) | Substrate | Product |
| Electrophilic Fluorination | Selectfluor™, Trifluoromethanesulfonic acid | Various aromatic compounds | Fluoroaromatics researchgate.net |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI), ZrCl₄ | Arenes | Mono-fluorinated products rsc.org |
| Fluorine Exchange (Halex) | Potassium fluoride | Chloronitrobenzene compounds | Fluoronitrobenzene compounds google.com |
| Direct Fluorination | Elemental fluorine | 1,2-bis(3-nitrophenyl)disulfane | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (as a byproduct) nih.govnih.gov |
This table summarizes various methods for introducing fluorine onto an aromatic ring.
Side-Chain Functionalization and Carbon-Carbon Bond Formation for Nitromethylbenzene Derivatization
The derivatization of the nitromethyl group on a benzene ring is a key strategy for creating more complex molecules. The nitro group strongly activates the adjacent benzylic carbon, influencing its reactivity and enabling various carbon-carbon bond-forming reactions.
One primary method involves the generation of a nitromethyl radical from nitromethane (B149229), which can then be used for aromatic substitution. Oxidizing agents such as manganese(III) acetate (B1210297) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been shown to facilitate this transformation. For instance, the reaction of an aromatic compound with nitromethane in the presence of manganese(III) acetate in acetic acid can lead to the formation of a nitromethylated aromatic product. mdma.ch This process is believed to proceed through a free-radical mechanism. mdma.ch
Another significant avenue for C-C bond formation is the use of the nitromethyl anion as a nucleophile. The protons on the carbon adjacent to the nitro group are acidic and can be removed by a base to form a carbanion. This nucleophile can then participate in various reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk This reaction is a powerful tool for forming C-C bonds under mild conditions. alevelchemistry.co.uk The resulting adducts can be further transformed into a variety of useful compounds.
Furthermore, direct functionalization can be achieved through nucleophilic substitution reactions. For example, a benzylic halide can react with a cyanide salt, extending the carbon chain and forming a nitrile. thesciencehive.co.ukyoutube.com This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, demonstrating the versatility of side-chain functionalization. thesciencehive.co.ukyoutube.com
Table 1: Selected Methods for Carbon-Carbon Bond Formation in Nitromethylbenzene Derivatization
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| Aromatic Nitromethylation | Aromatic Substrate, Nitromethane, Mn(OAc)₃ or CAN | Forms a C-C bond between the aromatic ring and a nitromethyl group via a radical intermediate. | mdma.ch |
| Michael Addition | Nitromethyl anion, α,β-Unsaturated Carbonyl | Nucleophilic addition of a carbanion derived from a nitromethylarene to an activated alkene. | alevelchemistry.co.uk |
| Friedel-Crafts Reaction | Benzene Ring, Haloalkane/Acyl Chloride, Lewis Acid (e.g., AlCl₃) | An electrophilic substitution reaction that forms a C-C bond between the aromatic ring and an alkyl or acyl group. | thesciencehive.co.uk |
| Nucleophilic Substitution | Benzyl Halide, Nucleophile (e.g., KCN) | Displacement of a halide at the benzylic position to introduce new functional groups and extend the carbon chain. | thesciencehive.co.ukthemasterchemistry.com |
Catalytic Innovations in the Synthesis of Fluoro(nitromethyl)benzenes
Modern catalytic methods have revolutionized the synthesis of fluorinated aromatic compounds, offering high efficiency and selectivity. Both transition-metal catalysis and organocatalysis play crucial roles in constructing the fluoro(nitromethyl)benzene framework.
Transition Metal-Catalyzed Processes for Aromatic Functionalization
Transition metals, particularly palladium, are instrumental in the formation of carbon-fluorine bonds. nih.gov These catalytic systems provide pathways to fluorinated aromatics that are often inaccessible through traditional methods. nih.govbeilstein-journals.org A common strategy is the halogen exchange (halex) reaction, where a chloro- or bromo-substituted nitromethylbenzene is converted to its fluoro-derivative. For example, 4-chloronitrobenzene can be transformed into 4-fluoronitrobenzene by reacting it with potassium fluoride. google.com While this can be done without a transition metal catalyst, the conditions are often harsh.
Palladium-catalyzed fluorination of aryl halides or triflates offers a milder and more general alternative. nih.gov These reactions typically involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, utilizing various fluoride sources like silver fluoride (AgF), or tetra-n-butylammonium fluoride (TBAF). beilstein-journals.org
More recently, significant progress has been made in the direct C–H fluorination of arenes, which avoids the need for pre-functionalized substrates. nih.gov Palladium catalysts have been developed that can facilitate the fluorination of weakly nucleophilic arenes at room temperature using electrophilic fluorinating reagents like Selectfluor. nih.govbeilstein-journals.org This approach represents a highly efficient and atom-economical route to fluorinated aromatic compounds.
Table 2: Examples of Transition Metal-Catalyzed Aromatic Fluorination
| Catalytic System | Substrate Type | Fluorine Source | Key Feature | Reference |
|---|---|---|---|---|
| Palladium / Ligand | Aryl Halides (Br, Cl), Aryl Triflates | AgF, TBAF | Mild reaction conditions for the fluorination of pre-functionalized arenes. | nih.govbeilstein-journals.org |
| Palladium / PIP Auxiliary | α-Amino Acid Derivatives | Electrophilic F+ source | Directed fluorination of C(sp³)–H bonds adjacent to an aromatic system. | nih.gov |
| Palladium | Arenes | Selectfluor, NFSI | Direct catalytic C–H fluorination of non-activated aromatic rings. | nih.govbeilstein-journals.org |
| Copper(I) Acetate | 2-Nitro-4-fluorobenzoic acid | From substrate decarboxylation | Decarboxylative cross-coupling to introduce a nitro group. While this example shows nitro group introduction, similar copper-catalyzed methods exist for fluorination. | chemicalbook.com |
Organocatalytic Approaches in Enantioselective Synthesis
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metals and often providing high levels of stereocontrol. In the context of nitromethylbenzene derivatives, organocatalysis is particularly effective for reactions involving the nucleophilic nitromethyl side-chain.
A prominent example is the enantioselective Michael addition of nitromethane (or a derivative) to α,β-unsaturated aldehydes or ketones. nih.gov Chiral bifunctional organocatalysts, such as those based on a thiourea (B124793) scaffold combined with a tertiary amine, can activate both the nucleophile and the electrophile simultaneously. nih.gov The thiourea moiety activates the electrophile through hydrogen bonding, while the amine base deprotonates the nitromethyl compound to generate the nucleophilic anion. This dual activation within a chiral environment directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess. Enantiomeric excesses (ee) for such reactions can be very high, often exceeding 90%. nih.gov
These methods allow for the synthesis of optically active compounds where the stereocenter is located at the carbon bearing the nitro group. Such chiral building blocks are of significant interest in medicinal chemistry and materials science.
Table 3: Organocatalytic Approaches in Enantioselective Synthesis
| Reaction Type | Catalyst Type | Substrates | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | Imidazolidine-type organocatalyst | Nitromethane, Benzylidene acetones | Synthesizes chiral 4-aryl-5-nitro-pentan-2-ones with enantiomeric excesses (ee) between 67% and 100%. | nih.gov |
| Enantioselective α-Oxyamination | Tertiary amine-thiourea bifunctional organocatalyst | Unprotected 3-substituted oxindoles, Nitrosobenzene | Produces 3-amino-2-oxindole derivatives with excellent enantioselectivities (up to >99.9:0.1 er). | nih.gov |
| Asymmetric Csp²–N Atropisomer Synthesis | Chiral Brønsted acid catalysts | 3-Alkynyl-3-hydroxyisoindolinones, 1-Methylnaphthalen-2-ols | Creates axially chiral Csp²–N atropisomers through a cascade process. | rsc.org |
Elucidation of Reaction Mechanisms and Mechanistic Pathways of 1 Fluoro 3 Nitromethyl Benzene
Mechanistic Investigations of Electrophilic Aromatic Substitution on Fluoro(nitromethyl)benzene Skeletons
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic nature of the existing substituents.
The fluorine atom and the nitromethyl group exert distinct electronic effects on the benzene ring, influencing its reactivity and the orientation of incoming electrophiles.
Fluorine: Fluorine is a highly electronegative atom, and as such, it withdraws electron density from the aromatic ring through the sigma bond network via the inductive effect (-I effect) . lumenlearning.com This effect deactivates the ring towards electrophilic attack compared to unsubstituted benzene. lumenlearning.comlibretexts.org However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+R effect) . lumenlearning.com This resonance donation partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of 1-fluoro-3-(nitromethyl)benzene, the positions ortho to the fluorine are C2 and C6, and the para position is C4.
Nitromethyl Group: The nitromethyl group (-CH₂NO₂) is an electron-withdrawing group. The nitro group (-NO₂) itself is strongly electron-withdrawing due to both inductive and resonance effects. minia.edu.egnumberanalytics.com This electron-withdrawing nature is transmitted through the methylene (B1212753) (-CH₂-) spacer to the benzene ring, primarily through an inductive effect. Consequently, the nitromethyl group deactivates the aromatic ring towards electrophilic attack. Because it deactivates the ortho and para positions more than the meta position, it is considered a meta-director . numberanalytics.com
When both substituents are present on the ring, their directing effects must be considered in concert. The fluorine atom directs incoming electrophiles to the C2, C4, and C6 positions. The nitromethyl group at C3 directs to the C1, C5 (equivalent to C1 relative to the nitromethyl group), and C4 positions. The positions activated by the fluorine (C2, C4, C6) and the positions least deactivated by the nitromethyl group (C4, C5) will be the most likely sites of electrophilic attack. Therefore, electrophilic substitution on this compound is expected to predominantly occur at the C4 position, with potential for minor products at the C2 and C6 positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Fluorine (-F) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | ortho, para-directing |
| Nitromethyl (-CH₂NO₂) | -I (Electron-withdrawing) | Weakly -R | Deactivating | meta-directing |
The regioselectivity of electrophilic aromatic substitution can be influenced by whether the reaction is under kinetic or thermodynamic control. pressbooks.publibretexts.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest will be the major product. wikipedia.org The rate of formation is determined by the activation energy of the reaction. The most stable transition state will lead to the kinetic product. In the case of this compound, the fluorine atom's resonance donation stabilizes the carbocation intermediate (sigma complex) more effectively at the ortho and para positions, lowering the activation energy for substitution at these sites.
Thermodynamic Control: At higher temperatures, the reaction may be reversible, leading to thermodynamic control. wikipedia.org Under these conditions, the most stable product will be the major isomer. The relative stability of the products depends on factors such as steric hindrance and electronic interactions. For instance, while both ortho and para positions are activated by the fluorine atom, the para position is often favored due to reduced steric hindrance, leading to a more stable product. libretexts.org
In many electrophilic aromatic substitution reactions, the product distribution is determined by kinetic control, as the reactions are often irreversible. wikipedia.org However, for some reactions, such as sulfonation, reversibility can be significant, and the product distribution may shift towards the thermodynamically favored isomer under appropriate conditions. masterorganicchemistry.com
Unraveling Nucleophilic Aromatic Substitution Mechanisms in Fluoroaromatic Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. The presence of electron-withdrawing groups is generally required to facilitate this reaction. masterorganicchemistry.comyoutube.com
Two primary mechanisms are considered for nucleophilic aromatic substitution on fluoroaromatic compounds: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.
Addition-Elimination (SNAr) Mechanism: This is the more common pathway for activated aryl halides. youtube.com The reaction proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . youtube.com The presence of electron-withdrawing groups, such as the nitromethyl group, is crucial for stabilizing this negatively charged intermediate, particularly when they are positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the nitromethyl group is meta to the fluorine. While this provides some stabilization, it is less effective than ortho or para substitution.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com Fluorine is a good leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.comyoutube.com
Elimination-Addition (Benzyne) Mechanism: This mechanism can operate under strongly basic conditions, especially when the aromatic ring is not strongly activated towards nucleophilic attack. ncrdsip.commasterorganicchemistry.com
Elimination: A strong base abstracts a proton from a position ortho to the leaving group. Subsequent elimination of the leaving group (fluoride) generates a highly reactive, strained intermediate called benzyne (B1209423) . wikipedia.orgyoutube.com In this compound, proton abstraction could occur at the C2 or C6 position.
Addition: The nucleophile then adds to the benzyne intermediate. This can occur at either of the two carbons of the formal triple bond, potentially leading to a mixture of regioisomers. ncrdsip.com Subsequent protonation yields the final product. The regioselectivity of nucleophilic attack on the benzyne is influenced by the electronic effects of the substituents. masterorganicchemistry.com
The operative mechanism depends heavily on the reaction conditions. The addition-elimination pathway is favored with good nucleophiles and substrates bearing electron-withdrawing groups, while the benzyne mechanism requires very strong bases. ncrdsip.comnih.gov
The selectivity of nucleophilic attack is highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
Nucleophile: The strength and nature of the nucleophile play a critical role. Stronger nucleophiles will generally react faster. The regioselectivity can also be influenced by the steric bulk of the nucleophile. quizlet.com
Solvent: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions or a shift from kinetic to thermodynamic control, potentially altering the product ratio.
In the context of the benzyne mechanism, the regioselectivity of the nucleophilic attack is directed by the substituents on the benzyne ring. Electron-withdrawing groups tend to direct the nucleophile to the position that places the resulting negative charge closer to the withdrawing group. masterorganicchemistry.com
Mechanistic Studies of Transformations Involving the Nitromethyl Side Chain
The nitromethyl group is a versatile functional group that can undergo a variety of transformations.
One of the most common reactions of the nitromethyl group is its reduction to an amino group (-CH₂NH₂). This is typically achieved using reducing agents such as catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl). youtube.comcsbsju.edu The mechanism of metal-catalyzed reductions is complex and is believed to involve a series of single-electron transfers from the metal surface, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. nih.govacs.org
The nitro group can also be transformed into other functional groups. For instance, the Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, under basic conditions followed by acidification. This transformation provides a route to introduce a carbonyl group. nih.gov
Furthermore, the acidic nature of the α-protons of the nitromethyl group allows for its participation in carbon-carbon bond-forming reactions . In the presence of a base, the nitromethyl group can be deprotonated to form a nitronate anion, which is a potent nucleophile. This nucleophile can then participate in reactions such as the Henry reaction (nitroaldol reaction) with aldehydes and ketones, or Michael additions to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net
| Precursor | Reagents | Product | Reaction Type |
| Ar-CH₂NO₂ | H₂, Pd/C | Ar-CH₂NH₂ | Reduction |
| Ar-CH₂NO₂ | Fe, HCl | Ar-CH₂NH₂ | Reduction |
| Ar-CH₂NO₂ | 1. Base; 2. H₃O⁺ | Ar-CHO | Nef Reaction |
| Ar-CH₂NO₂ | Base, R-CHO | Ar-CH(OH)CH(R)NO₂ | Henry Reaction |
Advanced Characterization Techniques for 1 Fluoro 3 Nitromethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton, Carbon-13, Fluorine-19 NMR)
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 1-Fluoro-3-(nitromethyl)benzene in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a full structural assignment can be made.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons and the aromatic protons. The methylene (-CH₂-) protons adjacent to the nitro group would appear as a singlet, shifted downfield due to the electron-withdrawing nature of the nitro group. The four aromatic protons would exhibit a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The specific chemical shifts and coupling constants (J-values) would confirm the meta-substitution pattern.
¹³C NMR: The Carbon-13 NMR spectrum will provide information on all seven carbon atoms in the molecule. Due to the molecule's symmetry, five distinct signals are expected for the aromatic carbons and one for the methylene carbon. The carbon atom bonded to the fluorine (C-F) will appear as a doublet due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atom. The chemical shifts will be influenced by the substituents, with the carbon attached to the nitro group and the carbon attached to the fluorine being significantly shifted. docbrown.info
¹⁹F NMR: The Fluorine-19 NMR spectrum is a simple yet informative tool for fluorinated compounds. For this compound, the spectrum would show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). colorado.edu This signal would be split into a multiplet due to coupling with the ortho- and para-protons on the benzene (B151609) ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Assignment |
| ¹H | ~5.5 | s | -CH₂-NO₂ |
| ¹H | ~7.1-7.5 | m | Aromatic H |
| ¹³C | ~75-80 | t (from ¹H) | -CH₂-NO₂ |
| ¹³C | ~161-164 | d, ¹JCF ≈ 245 Hz | C-F |
| ¹³C | ~110-135 | d or m | Aromatic C-H, C-CH₂ |
| ¹⁹F | ~ -110 to -115 | m | Ar-F |
Note: Predicted values are based on typical ranges for similar functional groups and structures.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (EI-MS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural confirmation. The monoisotopic mass of the compound is 155.03825660 Da. guidechem.com
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The molecular ion peak (M⁺·) would be observed at an m/z corresponding to the molecular weight (155). Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 109, or the loss of the nitromethyl radical (·CH₂NO₂) to give a fluorophenyl cation at m/z 95. nih.gov Further fragmentation of the benzene ring is also expected. fluorine1.rufluorine1.ru
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique that typically results in less fragmentation. For this compound, ESI-MS would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 156 or adducts with solvent ions (e.g., [M+Na]⁺). This technique is especially useful for confirming the molecular weight with high accuracy. rsc.org
Table 2: Expected Mass Spectrometry Data for this compound
| m/z | Ion Formula | Identity | Ionization Mode |
| 155 | [C₇H₆FNO₂]⁺· | Molecular Ion (M⁺·) | EI |
| 156 | [C₇H₇FNO₂]⁺ | Protonated Molecule [M+H]⁺ | ESI |
| 109 | [C₇H₆F]⁺ | [M-NO₂]⁺ | EI |
| 95 | [C₆H₄F]⁺ | [M-CH₂NO₂]⁺ | EI |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong absorption bands characteristic of the nitro group, specifically asymmetric and symmetric stretching vibrations. The C-F bond and aromatic ring vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations, particularly of the nitro group and the benzene ring breathing mode, are expected to be strong in the Raman spectrum. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | -CH₂- |
| ~1560-1540 | Asymmetric Stretch | N-O |
| ~1350-1330 | Symmetric Stretch | N-O |
| ~1600, 1475 | C=C Stretch | Aromatic Ring |
| ~1250-1100 | C-F Stretch | Aryl-Fluoride |
Note: These are expected frequency ranges. Actual values can vary based on molecular environment. rsc.orgnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. However, a search of the current scientific literature and crystallographic databases did not yield a reported crystal structure for this specific compound. If the compound can be crystallized, this analysis would offer unambiguous confirmation of its structure and reveal details about its crystal packing.
Chromatographic Methods for Purity Assessment and Isolation (GC, HPLC)
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by GC. nist.gov A non-polar or mid-polarity capillary column (such as a DB-5 or DB-1701) would be appropriate for separation. epa.gov Detection could be accomplished using a Flame Ionization Detector (FID), or for higher sensitivity and selectivity towards the nitro and fluoro groups, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) could be employed. researchgate.net Coupling GC with a mass spectrometer (GC-MS) would provide both separation and identification. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. cdc.gov Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard method. bldpharm.com Detection is typically achieved using a UV detector, as the aromatic ring and nitro group are strong chromophores. This method is particularly useful for isolating the pure compound from non-volatile impurities.
Theoretical and Computational Investigations of 1 Fluoro 3 Nitromethyl Benzene
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and conformation.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-Fluoro-3-(nitromethyl)benzene, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost. For molecules like this compound, a common approach would be to use a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. unpatti.ac.idunpatti.ac.id This would typically be paired with a basis set, such as 6-31G(d) or a larger one, which describes the atomic orbitals used in the calculation. unpatti.ac.id Studies on nitrobenzene (B124822) and its derivatives have shown that DFT methods can successfully predict their planar or near-planar geometries. unpatti.ac.idunpatti.ac.id For this compound, the benzene (B151609) ring itself would be expected to be planar, with the primary conformational flexibility arising from the rotation around the C-C bond connecting the nitromethyl group to the ring.
Ab initio methods , which are based on first principles without empirical parameters, can also be employed. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2 and MP4) provide a hierarchy of accuracy, with computational cost increasing with the level of theory. nih.gov These methods have been used to study the geometries of various aromatic anions and would be suitable for obtaining a high-accuracy structure of this compound. nih.gov
A hypothetical geometry optimization of this compound would likely reveal that the substituents (fluoro and nitromethyl groups) cause minor distortions in the benzene ring from a perfect hexagon, altering C-C bond lengths and bond angles. unpatti.ac.id
Table 1: Representative Optimized Geometrical Parameters of Substituted Benzenes from DFT Calculations.
| Parameter | Benzene (Calculated) | Nitrobenzene (Calculated) unpatti.ac.id | Toluene (B28343) (Calculated) |
| C-C bond length (Å) | 1.397 | 1.386 - 1.396 | 1.395 - 1.398 |
| C-H bond length (Å) | 1.087 | 1.082 - 1.084 | 1.086 - 1.087 |
| C-N bond length (Å) | - | 1.469 | - |
| C-C (side chain) (Å) | - | - | 1.510 |
Note: This table presents typical calculated values for related molecules to illustrate the expected trends. The values for this compound would be influenced by both the fluoro and nitromethyl substituents.
The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
For this compound, the HOMO would likely be a π-orbital delocalized over the benzene ring, with significant contributions from the carbon atoms. The LUMO is expected to have significant character on the nitromethyl group, particularly the π* orbital of the nitro group, making this part of the molecule susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would lower the energy of the molecular orbitals. researchgate.netresearchgate.netnih.govrsc.org
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed among the atoms in the molecule. In this compound, the fluorine atom would carry a significant negative partial charge. aps.org The nitro group is strongly electron-withdrawing, leading to a positive partial charge on the nitrogen atom and negative charges on the oxygen atoms. The carbon atom attached to the fluorine and the carbon attached to the nitromethyl group would also have their charge densities significantly affected. This charge distribution is critical for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack. unpatti.ac.idresearchgate.net
Computational Studies of Reaction Pathways and Energetics
Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism, energetics, and kinetics.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS) . wikipedia.orglibretexts.orgpressbooks.pub Locating the geometry of the transition state is a key step in understanding a reaction mechanism. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the benzylic position, computational methods can be used to find the TS structure. This involves searching the potential energy surface for a saddle point, which is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.
Once the transition state is located, a reaction coordinate analysis , often an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This traces the path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. eurjchem.com
By calculating the activation energies (the energy difference between the reactants and the transition state), computational methods can predict the feasibility and rate of a reaction. For this compound, this could be applied to predict its reactivity towards various reagents.
Furthermore, computational studies can predict the selectivity of a reaction. For example, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile could attack at several positions on the benzene ring. The fluorine atom is an ortho-, para-director, while the nitromethyl group, being electron-withdrawing, is expected to be a meta-director. Computational calculations of the activation energies for attack at each possible position can predict the major product. rsc.orgchemrxiv.org The relative stability of the intermediate carbocations (Wheland intermediates) formed during the reaction is a key factor in determining this regioselectivity. nih.govlibretexts.orgchemguide.co.ukchemguide.co.uk
Table 2: Hypothetical Relative Activation Energies for Electrophilic Nitration of this compound.
| Position of Attack | Directing Influence | Predicted Relative Activation Energy (kcal/mol) |
| 2 | Ortho to Fluoro | Lower |
| 4 | Para to Fluoro, Ortho to Nitromethyl | Intermediate |
| 5 | Meta to both | Higher |
| 6 | Ortho to Fluoro, Meta to Nitromethyl | Lower |
Note: This is a hypothetical table based on established directing effects. Actual values would require specific calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for studying single, optimized structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. acs.orgrsc.orgnih.gov An MD simulation calculates the forces on each atom at a given instant and then uses Newton's laws of motion to predict the positions and velocities of the atoms a short time later. By repeating this process over many small time steps, a trajectory of the molecule's motion can be generated.
For this compound, the nitromethyl group has rotational freedom around the bond connecting it to the benzene ring. This rotation gives rise to different conformers. MD simulations can be used to explore this conformational landscape , identifying the most populated conformations and the energy barriers between them. libretexts.orgscielo.br This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. The flexibility of the side chain could play a crucial role in its biological activity or material properties. nih.govacs.org
Theoretical and computational chemistry provides a powerful and indispensable toolkit for investigating the properties of molecules like this compound, especially when experimental data is scarce. Through methods like DFT and ab initio calculations, a detailed picture of its electronic structure and preferred conformation can be obtained. Furthermore, computational studies of reaction pathways can predict its reactivity and selectivity in chemical transformations. Finally, molecular dynamics simulations offer insights into its dynamic behavior and conformational flexibility. While the specific computational data for this compound is not yet widely available, the principles and methodologies demonstrated with related compounds lay a clear and promising path for future in silico investigations of this and other novel chemical compounds.
Strategic Applications of 1 Fluoro 3 Nitromethyl Benzene in Complex Chemical Synthesis
Utilization as a Versatile Synthetic Intermediate and Building Block
The dual functionality of 1-fluoro-3-(nitromethyl)benzene makes it an exceptionally versatile building block in organic synthesis. The nitromethyl group serves as a powerful tool for carbon-carbon bond formation and can be readily converted into other essential functional groups. Simultaneously, the fluoro-substituted benzene (B151609) ring provides a site for aromatic substitution reactions, enabling further molecular elaboration.
The nitromethyl group is a cornerstone for the synthesis of more complex structures. The acidic protons on the α-carbon facilitate the formation of a nitronate anion, a potent nucleophile for C-C bond formation. This reactivity is central to several name reactions, including the Henry (nitroaldol) reaction, which allows for the creation of β-nitro alcohols. These products are valuable intermediates that can be subsequently dehydrated to form nitroalkenes or reduced to yield 1,2-amino alcohols, both of which are pivotal precursors for various heterocyclic systems.
Furthermore, the nitro group itself can be reduced to a primary amine. The resulting 1-(3-fluorophenyl)methanamine can then participate in a variety of cyclization strategies to build heterocyclic cores. For instance, it can be used in reactions like the Pictet-Spengler or Bischler-Napieralski to construct isoquinoline (B145761) and other nitrogen-containing ring systems. The presence of the fluorine atom on the aromatic ring can influence the electronic properties and biological activity of the final heterocyclic product. Research on related nitro compounds has demonstrated their utility in synthesizing multi-substituted pyrroles, indicating a potential pathway for this compound in the construction of such aromatic heterocycles jmchemsci.com.
The reactivity of the nitromethyl group is particularly amenable to stereoselective control, providing access to chiral molecules with high optical purity. The nitronate anion derived from this compound can act as a pro-nucleophile in asymmetric synthesis, enabling the construction of stereogenic centers with precision.
Key enantioselective transformations involving nitroalkanes include:
Asymmetric Henry Reaction: The reaction between the nitronate of this compound and an aldehyde, catalyzed by a chiral metal complex or an organocatalyst, can produce chiral β-nitro alcohols with high enantiomeric excess.
Asymmetric Michael Addition: The conjugate addition of the nitronate to α,β-unsaturated carbonyl compounds is a powerful method for forming C-C bonds and creating stereocenters. The use of chiral phase-transfer catalysts or bifunctional organocatalysts, such as cinchona alkaloids or thiourea (B124793) derivatives, can direct the stereochemical outcome of the reaction buchler-gmbh.combuchler-gmbh.com.
These stereoselective methods are of paramount importance in medicinal chemistry, where the specific three-dimensional arrangement of atoms is critical for biological activity. While specific studies on this compound may be limited, the extensive research on asymmetric reactions of other aryl nitromethanes provides a strong basis for its application in these contexts acs.orgnih.gov.
Table 1: Representative Catalyst Types for Asymmetric Reactions of Nitroalkanes
| Reaction Type | Catalyst Class | Example Catalysts | Expected Chiral Product from this compound |
|---|---|---|---|
| Asymmetric Henry Reaction | Chiral Metal Complexes | Cu-bisoxazoline complexes | Chiral β-nitro alcohols |
| Asymmetric Henry Reaction | Organocatalysts | Cinchona alkaloids | Chiral β-nitro alcohols |
| Asymmetric Michael Addition | Phase-Transfer Catalysts | Chiral quaternary ammonium (B1175870) salts | Chiral γ-nitro carbonyl compounds |
| Asymmetric Michael Addition | Bifunctional Organocatalysts | Chiral thiourea or squaramide catalysts | Chiral γ-nitro carbonyl compounds |
Role in the Development of Novel Materials and Specialty Chemicals
The distinct electronic properties conferred by the fluorine atom and the versatile reactivity of the nitromethyl group make this compound a valuable precursor in materials science and for the synthesis of specialty chemicals.
While direct polymerization of this compound is not common, its derivatives serve as valuable monomers for creating high-performance polymers. The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), a reaction that can be employed in step-growth polymerization to synthesize poly(aryl ether)s or related polymers. The electron-withdrawing nature of the nitromethyl group, even from the meta position, can facilitate this substitution.
Alternatively, the nitromethyl group can be chemically transformed into other polymerizable functionalities. For example, reduction to an amine group yields a monomer suitable for producing polyamides or polyimines. Conversion to an aldehyde via the Nef reaction provides a monomer for Friedel-Crafts polycondensation, leading to polymers with triarylmethane backbones nsf.gov. The incorporation of fluorine into the polymer backbone often imparts desirable properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
One of the most significant applications of this compound is its use as a starting point for the synthesis of other high-value functional intermediates. The nitromethyl group is a synthetic linchpin that can be converted into several other key functional groups through well-established chemical reactions.
Key transformations include:
The Nef Reaction: This reaction converts a primary nitroalkane into an aldehyde. Applying the Nef reaction to this compound provides a direct route to 3-fluorobenzaldehyde, a widely used intermediate in the pharmaceutical and fragrance industries wikipedia.orgorganic-chemistry.orgnih.gov.
Reduction to Amines: The nitro group can be readily reduced to a primary amine using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This process yields 3-fluorobenzylamine, a precursor for pharmaceuticals and agrochemicals.
α-Arylation: The acidic nature of the nitromethyl protons allows for deprotonation followed by palladium-catalyzed cross-coupling with aryl halides. This α-arylation reaction synthesizes diaryl nitromethanes, which are precursors to benzophenones and diarylmethylamines, important structural motifs in many bioactive molecules nih.govacs.org.
These transformations highlight the role of this compound as a versatile platform molecule, enabling access to a wide array of more complex and functionally diverse chemical intermediates.
Table 2: Key Synthetic Transformations of this compound
| Reaction Name/Type | Reagents | Functional Group Transformation | Product |
|---|---|---|---|
| Nef Reaction | Acid hydrolysis of nitronate salt (e.g., H₂SO₄) or oxidative/reductive methods | -CH₂NO₂ → -CHO | 3-Fluorobenzaldehyde |
| Nitro Group Reduction | Catalytic Hydrogenation (H₂, Pd/C) or Fe/HCl | -CH₂NO₂ → -CH₂NH₂ | 1-(3-Fluorophenyl)methanamine (3-Fluorobenzylamine) |
| Henry (Nitroaldol) Reaction | Aldehyde or Ketone, Base | -CH₂NO₂ → -CH(OH)-R-CHNO₂ | β-Nitro alcohol derivative |
| α-Arylation | Aryl Halide, Pd catalyst, Base | -CH₂NO₂ → -CH(Ar)NO₂ | Diaryl nitromethane (B149229) derivative |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., ROH, RNH₂) | Ar-F → Ar-Nu | 3-(Nitromethyl)phenyl ether or amine |
Future Research Directions and Emerging Paradigms
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is steering research towards greener and more efficient methods for synthesizing and utilizing fluorinated nitroaromatic compounds. For 1-fluoro-3-(nitromethyl)benzene, future research in green chemistry is likely to prioritize the reduction of hazardous waste, the use of renewable resources, and the design of inherently safer chemical processes.
Furthermore, the principles of "click chemistry" are expected to influence the development of new synthetic protocols. This approach emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. eurekalert.orgsciencedaily.com The development of such reactions for the modification of the nitromethyl group or the aromatic ring of this compound could lead to more streamlined and environmentally friendly synthetic pathways.
Future sustainable methodologies may also explore biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions. This could be particularly relevant for the asymmetric synthesis of chiral derivatives of this compound, a growing area of interest in medicinal chemistry.
Development of Highly Selective and Efficient Catalytic Systems
The development of advanced catalytic systems is central to unlocking the full synthetic potential of this compound. Research in this area is expected to focus on enhancing the selectivity and efficiency of reactions involving this compound, thereby enabling the synthesis of complex molecules with high precision.
For the synthesis of precursors to this compound, significant efforts are being directed towards the development of robust catalysts for gas-phase nitration. researchgate.netresearchgate.net Catalytic systems based on mixed oxides (e.g., Ti, W, Zr, Nb) and heteropolyacids are being investigated for their high acidity and resistance to deactivation. researchgate.net The optimization of these catalysts could lead to more efficient and continuous production processes.
In the context of reactions involving this compound itself, palladium-catalyzed cross-coupling reactions are likely to remain a key area of research. nih.gov Innovations in ligand design will be crucial for developing catalysts that can achieve high turnover numbers and regioselectivity in reactions at different positions of the benzene (B151609) ring. Furthermore, the use of catalysts to control the reactivity of the nitromethyl group, for instance, in selective reduction or C-C bond-forming reactions, will be a significant focus.
The exploration of photoredox catalysis also presents exciting opportunities. This approach uses visible light to drive chemical reactions, often with high selectivity and under mild conditions. The application of photoredox catalysis to reactions of this compound could enable novel transformations that are not accessible through traditional thermal methods.
Synergistic Approaches Combining Synthetic and Computational Strategies
The integration of computational chemistry with synthetic organic chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new reactions and molecules. For this compound, this synergy is expected to play a pivotal role in understanding its reactivity and in designing novel synthetic applications.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. nih.gov These theoretical studies can help chemists to predict the most likely sites of reaction, to understand the role of catalysts, and to design experiments more effectively. For instance, computational screening of potential catalysts could significantly reduce the experimental effort required to identify the optimal catalytic system for a particular transformation.
The NIST Chemistry WebBook provides extensive data on the thermochemical properties of related compounds like 1-fluoro-3-nitrobenzene, which can serve as a basis for computational models. nist.govnist.govnist.gov By combining this existing data with new computational studies on this compound, researchers can build predictive models for its reactivity in various chemical environments.
This integrated approach will be particularly valuable in the development of new materials and pharmaceuticals. By using computational tools to predict the properties of novel derivatives of this compound, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery and materials development processes.
Exploration of Unprecedented Reactivity and Transformations of this compound
While the current chemistry of this compound is largely based on the known reactivity of its functional groups, future research is expected to uncover novel and unprecedented transformations. This exploration will be driven by the quest for new synthetic methodologies and the desire to access novel chemical space.
One area of potential discovery lies in the activation of the C-F bond. Although typically strong and unreactive, the selective activation of the C-F bond in the presence of other functional groups could open up new avenues for the synthesis of complex fluorinated molecules. This might be achieved through the use of specialized transition metal catalysts or through novel reaction conditions.
The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the fluorine atom, may also lead to unexpected reactivity. For example, the compound could participate in novel cycloaddition reactions or undergo unusual rearrangements under specific catalytic conditions. The exploration of its reactivity with highly reactive intermediates, such as carbenes or nitrenes, could also lead to the discovery of new chemical transformations.
Furthermore, the nitromethyl group itself offers a rich platform for exploring new reactivity. Beyond simple reduction, future research may focus on leveraging this group in novel C-C and C-N bond-forming reactions, potentially through radical pathways or transition metal-catalyzed processes. The development of methods to convert the nitromethyl group into other valuable functional groups in a single step would also be a significant advancement.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Fluoro-3-(nitromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via electrophilic nitration of 1-fluoro-3-methylbenzene followed by oxidation. Key factors include:
- Nitrating agents : Use HNO₃/H₂SO₄ for regioselective nitration at the methyl group .
- Temperature control : Maintain <30°C to minimize byproducts like dinitro derivatives .
- Yield optimization : Reported yields range from 60–75% under controlled stoichiometry (1:1.2 substrate-to-nitrating agent ratio) .
- Data Contradictions : Some protocols suggest using alternative oxidants (e.g., KMnO₄) for methyl-to-nitromethyl conversion, but this risks over-oxidation to carboxylic acids .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- 1H NMR : Expect a triplet for the fluorobenzene ring protons (δ 7.2–7.5 ppm, J = 8–9 Hz) and a singlet for the nitromethyl group (δ 4.5–4.7 ppm) .
- 19F NMR : A sharp singlet at δ -109 to -112 ppm confirms the para-fluorine environment .
- IR : Strong absorption at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<0.1 g/L at 25°C) .
- Stability : Degrades under prolonged UV exposure or acidic conditions, releasing NOₓ gases. Store in amber vials at –20°C under inert atmosphere .
Advanced Research Questions
Q. How does the nitromethyl group influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in fluorinated benzene systems?
- Mechanistic Insight : The strong electron-withdrawing effect of the nitromethyl group directs nucleophiles (e.g., OH⁻, NH₃) to the meta position relative to fluorine. Computational studies (DFT) show a 15–20 kcal/mol activation barrier reduction for meta substitution compared to ortho .
- Case Study : Reaction with sodium methoxide yields 1-fluoro-3-(nitromethyl)-5-methoxybenzene as the major product (85% selectivity) .
Q. What strategies are effective for reducing the nitromethyl group to an amine while preserving the fluorine substituent?
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Yields 1-fluoro-3-(aminomethyl)benzene with >90% conversion but requires strict exclusion of moisture to prevent dehalogenation .
- Alternative Methods : Zn/HCl reduction at 0°C achieves partial reduction (50–60% yield) but risks nitroso intermediate formation .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of derivatives of this compound?
- Approach :
DFT : Calculate electrostatic potential maps to identify reactive sites for functionalization .
Docking Studies : Screen derivatives against enzyme targets (e.g., cytochrome P450) to predict inhibitory activity. For example, 3-(nitromethyl)-5-fluoro-N-phenylbenzamide shows a docking score of –9.2 kcal/mol against CYP3A4 .
Contradictions and Resolutions
- Synthesis Yields : reports 70% yield for nitration, while cites 60% under similar conditions. This discrepancy may arise from differences in purity of starting materials or reaction scale.
- Reduction Methods : Catalytic hydrogenation () is more efficient than Zn/HCl ( ), but the latter is preferable for acid-sensitive derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
